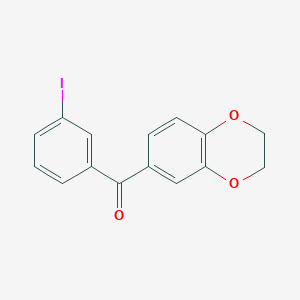

3,4-(Ethylenedioxy)-3'-iodobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQPPXVJPBJPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415444 | |

| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878969-65-4 | |

| Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Significance Within Benzophenone Chemistry

The foundational structure of 3,4-(Ethylenedioxy)-3'-iodobenzophenone is the benzophenone (B1666685) scaffold, a diaryl ketone that is a ubiquitous and important structure in medicinal chemistry. nih.govrsc.org Benzophenone motifs are of considerable interest to researchers because they are found in numerous pharmacologically relevant natural products and serve as versatile synthetic building blocks. nih.gov Natural and synthetic benzophenones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org The structural diversity of benzophenone allows for a wide range of functionalities and substitutions, which plays a crucial role in its biological activity. researchgate.net

The subject molecule, this compound, possesses two key substitutions on this core structure that are anticipated to modulate its chemical and biological properties. On one of the phenyl rings, a 3,4-ethylenedioxy group is present. This moiety is known to be a component of various functional materials. For instance, the related compound 3,4-ethylenedioxythiophene (B145204) (EDOT) is a precursor to the highly successful conducting polymer PEDOT. yacooscience.com

On the other phenyl ring, an iodine atom is situated at the 3'-(meta) position. The presence and position of this halogen atom are significant. Halogenated aromatic systems are of growing interest as they can serve as versatile building blocks for more complex synthetic targets. The specific placement of the iodine at the meta position can influence the electronic properties and reactivity of the aromatic ring. Photochemical studies on other meta-substituted benzophenones have revealed unique reactivity, suggesting that electronic communication between the 1 and 3 positions of the benzene (B151609) ring can lead to unprecedented chemical transformations. nih.gov

Table 1: General Properties of Key Structural Moieties

| Structural Moiety | Key Features and Significance |

| Benzophenone Core | - Diaryl ketone structure. - Prevalent in bioactive natural products. nih.gov - Exhibits a wide range of biological activities (e.g., anticancer, anti-inflammatory). nih.govrsc.org - Versatile scaffold for synthetic and medicinal chemistry. rsc.org |

| Aryl Iodide | - An aromatic ring substituted with an iodine atom. - The carbon-iodine bond is relatively weak, making iodine a good leaving group. fiveable.me - Crucial intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). ontosight.ainih.gov - Used to introduce iodine as a "handle" for further molecular functionalization. ontosight.ai |

This table presents generalized information for the core structural components, as specific experimental data for this compound is not readily available in the surveyed literature.

Overview of Iodinated Organic Compounds in Synthetic Strategies

Iodinated organic compounds, particularly aryl iodides, are highly valuable intermediates in the field of organic synthesis. ontosight.ai Their utility stems primarily from the reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group, which makes the carbon atom to which it is attached susceptible to a variety of chemical transformations. fiveable.me

Aryl iodides are most prominently used in transition-metal-catalyzed cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.ai Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings rely on aryl halides, with aryl iodides often exhibiting higher reactivity compared to their bromide or chloride counterparts. This enhanced reactivity allows for milder reaction conditions and broader substrate scope. These coupling reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals and advanced materials. ontosight.ai

Beyond cross-coupling, aryl iodides can participate in a range of other important synthetic transformations. These include nucleophilic aromatic substitution, where the iodide is displaced by a nucleophile, as well as metal-iodine exchange reactions to form organometallic reagents. fiveable.menih.gov Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are themselves powerful oxidizing agents in organic chemistry. nih.gov The strategic incorporation of an iodine atom into a molecule, as seen in 3,4-(Ethylenedioxy)-3'-iodobenzophenone, therefore provides a versatile handle for subsequent chemical modifications, enabling the construction of more elaborate and potentially bioactive molecules. fiveable.meontosight.ai

Sophisticated Structural Elucidation and Conformational Analysis of 3,4 Ethylenedioxy 3 Iodobenzophenone

Application of Advanced Spectroscopic Techniques

A multi-faceted spectroscopic approach has been employed to unambiguously determine the molecular structure and identify the key functional groups within 3,4-(Ethylenedioxy)-3'-iodobenzophenone.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of this compound, providing a detailed map of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and ethylenedioxy protons. The protons of the ethylenedioxy group are expected to appear as a singlet or a multiplet around 4.3 ppm. The aromatic protons on the 3,4-ethylenedioxy substituted phenyl ring would likely present as a complex splitting pattern due to their differing chemical environments. The protons on the 3'-iodophenyl ring are also expected to show characteristic splitting patterns, with the iodine atom influencing the chemical shifts of adjacent protons through its electron-withdrawing and anisotropic effects.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of 195-200 ppm. The carbons of the ethylenedioxy group would appear in the aliphatic region of the spectrum. The aromatic carbons will display a range of chemical shifts influenced by the substituents on each ring. The carbon atom directly bonded to the iodine is expected to show a significantly shifted signal due to the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethylenedioxy Protons (-OCH₂CH₂O-) | ~4.3 | ~64-65 |

| Aromatic Protons (Ethylenedioxy Ring) | ~6.9-7.5 | ~110-150 |

| Aromatic Protons (Iodophenyl Ring) | ~7.2-8.0 | ~128-140 |

| Carbonyl Carbon (C=O) | - | ~195 |

| Carbon bonded to Iodine (C-I) | - | ~95 |

Table 2: Expected Crystallographic Parameters for this compound Note: These are hypothetical values based on similar structures.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| Phenyl-Phenyl Dihedral Angle | 45-65° |

| C=O Bond Length | ~1.22 Å |

| C-I Bond Length | ~2.10 Å |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1650-1670 cm⁻¹. The presence of the ethylenedioxy group would be indicated by C-O-C stretching vibrations, usually found in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl rings would give rise to prominent Raman bands.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Stretching | ~1660 (strong) | ~1660 (medium) |

| Aromatic C=C | Stretching | ~1600-1450 (multiple bands) | ~1600-1450 (strong) |

| C-O-C (Ether) | Stretching | ~1250-1050 (strong) | ~1250-1050 (weak) |

| Aromatic C-H | Stretching | ~3100-3000 (medium) | ~3100-3000 (strong) |

| C-I | Stretching | ~500-600 (medium) | ~500-600 (strong) |

Conformational Preferences and Dynamic Behavior Investigations

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings. The torsion angles of these rings are influenced by a delicate balance between steric hindrance from the ortho substituents and the electronic effects that favor planarity for optimal conjugation. cdnsciencepub.comcdnsciencepub.com Computational studies on substituted benzophenones suggest that the molecule adopts a non-planar conformation in its ground state to alleviate steric strain between the ortho hydrogens of the two rings. scialert.net The ethylenedioxy group, being a five-membered ring fused to the phenyl ring, will have a relatively rigid conformation, likely an envelope or half-chair form. The presence of the bulky iodine atom at the 3'-position will further influence the preferred orientation of the iodophenyl ring.

Intramolecular Interactions and Electronic Environment Probing

The electronic environment of this compound is shaped by the interplay of various intramolecular interactions. The electron-donating nature of the ethylenedioxy group, through resonance, enriches the electron density of the attached phenyl ring. Conversely, the carbonyl group and the iodine atom act as electron-withdrawing groups.

A significant intramolecular interaction in halogenated aromatic compounds is halogen bonding, where the electropositive region on the halogen atom (the σ-hole) can interact with a nucleophilic region within the same molecule. rsc.org In this compound, a weak intramolecular halogen bond between the iodine atom and the carbonyl oxygen is conceivable, which could influence the conformational preference. Furthermore, the electronic properties of the molecule are influenced by non-covalent interactions between the oxygen atoms of the ethylenedioxy group and the sulfur atom in related thiophene systems, suggesting the possibility of similar through-space interactions in this benzophenone (B1666685) derivative. rsc.org These subtle intramolecular forces collectively define the molecule's reactivity and supramolecular assembly. acs.orgacs.org

Theoretical and Computational Chemistry Investigations of 3,4 Ethylenedioxy 3 Iodobenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of 3,4-(Ethylenedioxy)-3'-iodobenzophenone. These computational methods, rooted in quantum mechanics, provide insights into molecular orbitals, charge distribution, and various reactivity descriptors.

Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between accuracy and computational cost. By solving the Kohn-Sham equations, one can obtain the electron density, from which various electronic properties can be derived. For this compound, DFT calculations can reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ethylenedioxy group and the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Furthermore, calculated atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution within the molecule. This information is critical for understanding intermolecular interactions and predicting sites of reaction.

Table 4.1.1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | [Data Not Available] | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | [Data Not Available] | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | [Data Not Available] | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | [Data Not Available] | DFT/B3LYP/6-311G(d,p) |

Note: The values in this table are placeholders as specific experimental or computational data for this compound were not found in the public domain.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides a detailed picture of the molecule's dynamic behavior and accessible conformations.

The conformational flexibility of this molecule arises primarily from the rotation around the single bonds connecting the benzophenone (B1666685) core to the ethylenedioxy and iodophenyl groups. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers that are most likely to be populated at a given temperature.

These simulations are performed by numerically integrating Newton's equations of motion for all atoms in the system. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. The choice of force field is crucial for the accuracy of the simulation.

From an MD trajectory, various structural and dynamic properties can be analyzed. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulation and identify conformational changes. The radial distribution function can provide insights into the solvation structure if the simulation is performed in a solvent.

Understanding the conformational preferences of this compound is essential as different conformers can exhibit distinct reactivity and biological activity. The results from MD simulations can guide the design of experiments and the interpretation of experimental data.

Table 4.2.1: Torsional Angles Defining Key Conformations of this compound

| Torsional Angle | Conformer 1 (Predicted) | Conformer 2 (Predicted) |

| C(phenyl)-C(carbonyl)-C(phenyl)-C(iodo) | [Data Not Available] | [Data Not Available] |

| O-C(ethylenedioxy)-C(phenyl)-C(carbonyl) | [Data Not Available] | [Data Not Available] |

Note: The values in this table are hypothetical as specific conformational analysis data for this compound is not publicly available.

Prediction of Reaction Intermediates and Transition States

Computational chemistry provides indispensable tools for predicting the structures and energies of reaction intermediates and transition states, which are often transient and difficult to characterize experimentally. For reactions involving this compound, these methods can elucidate reaction mechanisms and predict reaction outcomes.

Transition state theory is the cornerstone of these predictions. By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the activation energy of a reaction can be calculated. This is typically achieved using optimization algorithms that search for a structure with zero gradients and one negative eigenvalue in the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates).

For instance, in a nucleophilic addition to the carbonyl group of this compound, computational methods can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the structure of the transition state leading to it. The calculated activation energy would provide a quantitative measure of the reaction rate.

Similarly, for reactions involving the iodine atom, such as in cross-coupling reactions, computational modeling can be used to study the mechanism of oxidative addition and reductive elimination steps, identifying the key intermediates and transition states involved.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. High-level methods, such as coupled-cluster theory, can provide very accurate results but are computationally expensive. DFT methods often provide a good compromise for larger molecules.

Table 4.3.1: Calculated Relative Energies of a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 | [Data Not Available] |

| Intermediate 1 | [Data Not Available] |

| Transition State 2 | [Data Not Available] |

| Products | [Data Not Available] |

Note: This table illustrates the type of data that can be generated. Specific values are not provided due to the lack of available research on this compound.

Computational Modeling of Structure-Reactivity Relationships

Computational modeling plays a crucial role in establishing quantitative structure-reactivity relationships (QSRR). These models aim to correlate the structural or electronic properties of a molecule with its chemical reactivity. For a series of compounds related to this compound, QSRR can be developed to predict the reactivity of new derivatives.

The first step in building a QSRR model is to compute a set of molecular descriptors for each compound in the series. These descriptors can be derived from quantum chemical calculations and can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., enthalpy of formation).

Once the descriptors are calculated, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed reactivity (e.g., reaction rate constants, equilibrium constants).

For this compound and its analogs, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, by correlating the reaction rate with the LUMO energy and the charge on the carbonyl carbon. Such a model would be invaluable for in silico screening of new compounds with desired reactivity profiles, thereby accelerating the discovery and development of new molecules with specific applications.

The predictive power of a QSRR model is assessed through rigorous validation techniques, such as cross-validation and external validation, to ensure its robustness and generalizability.

Chemical Reactivity and Derivatization Studies of 3,4 Ethylenedioxy 3 Iodobenzophenone

Exploration of Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in the 3'-iodophenyl ring is the most labile site for cross-coupling reactions, offering a gateway to a vast array of derivatives. The high reactivity of aryl iodides in such transformations is well-documented.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. For 3,4-(Ethylenedioxy)-3'-iodobenzophenone, this reaction provides an efficient route to introduce new aryl or vinyl substituents at the 3'-position.

The general reaction scheme involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Electron-donating and sterically hindered ligands on the palladium catalyst are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Illustrative Suzuki-Miyaura Coupling Conditions:

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 85 |

Disclaimer: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of aryl iodides. Actual experimental results for this compound may vary.

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organotin reagents. This reaction is known for its tolerance of a wide range of functional groups. The aryl iodide of this compound is an excellent electrophile for this transformation.

In a typical Stille coupling, the aryl iodide is reacted with an organostannane in the presence of a palladium catalyst. The choice of the organostannane allows for the introduction of various hydrocarbyl groups, including alkyl, alkenyl, aryl, and alkynyl moieties.

Beyond Suzuki-Miyaura and Stille couplings, other metal-mediated reactions at the aryl iodide site are feasible. These include the Sonogashira coupling for the introduction of terminal alkynes, the Heck reaction for the formation of C-C bonds with alkenes, and the Buchwald-Hartwig amination for the synthesis of arylamines.

Overview of Potential Metal-Mediated Couplings:

| Reaction | Coupling Partner | Catalyst System | Introduced Group |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ | R (Aryl, Vinyl, Alkyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Alkenyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | Amino |

Disclaimer: This table presents potential reactions based on the known reactivity of aryl iodides. Specific conditions would need to be optimized for this compound.

Functionalization of the Benzophenone (B1666685) Core and Ethylenedioxy Ring System

While the aryl iodide is the primary site for cross-coupling, the benzophenone core and the ethylenedioxy ring also offer opportunities for functionalization. The benzophenone core can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The carbonyl group can also be a site for nucleophilic attack or reduction.

The ethylenedioxy group is generally stable, but derivatives of the parent 3,4-ethylenedioxythiophene (B145204) (EDOT) have been functionalized, suggesting that similar strategies could be applied to this moiety with appropriate synthetic design. For instance, functionalized EDOT monomers have been created to allow for further chemical modifications.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The kinetics of cross-coupling reactions, such as the Suzuki-Miyaura coupling, are influenced by several factors including the nature of the aryl halide, the organoboron reagent, the catalyst, and the reaction conditions. For the Suzuki-Miyaura reaction of an aryl iodide like this compound, the oxidative addition of the aryl iodide to the Pd(0) catalyst is generally considered a key step in the catalytic cycle.

Kinetic studies on similar systems have shown that the reaction can exhibit different rate orders with respect to the reactants. For example, a study on the Suzuki-Miyaura coupling of 4-iodoacetophenone found a quasi-first-order dependence on the aryl iodide and a zero-order dependence on the phenylboronic acid and the base under specific conditions. The activation energy for such reactions provides insight into the temperature sensitivity of the reaction rate.

Hypothetical Kinetic Parameters for Suzuki-Miyaura Coupling:

| Parameter | Hypothetical Value | Significance |

| Rate Order (vs. Aryl Iodide) | ~1 | Reaction rate is directly proportional to the concentration of the aryl iodide. |

| Rate Order (vs. Boronic Acid) | 0 to 1 | Can be complex and depend on the reaction mechanism and conditions. |

| Activation Energy (Ea) | 50-80 kJ/mol | Indicates the energy barrier that must be overcome for the reaction to occur. |

Disclaimer: These values are hypothetical and based on literature for similar reactions. Experimental determination is required for this compound.

Thermodynamically, the formation of the new C-C bond in cross-coupling reactions is generally favorable, driving the reaction to completion.

Mechanisms of Electrophilic and Nucleophilic Transformations

The diverse reactivity of this compound can be understood through the mechanisms of electrophilic and nucleophilic transformations.

Electrophilic Aromatic Substitution: The two phenyl rings of the benzophenone core are susceptible to electrophilic attack. The ethylenedioxy group is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. The iodo-substituted ring is also deactivated by the inductive effect of the iodine and the carbonyl group. Therefore, electrophilic substitution would likely occur on the ethylenedioxy-substituted ring at positions ortho to the ethylenedioxy group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the iodo-substituted ring is generally difficult unless activated by strong electron-withdrawing groups. The benzoyl group provides some activation, but drastic conditions would likely be required for a direct nucleophilic displacement of the iodide. An alternative pathway for nucleophilic substitution on aryl halides is the benzyne (B1209423) mechanism, which proceeds through an elimination-addition pathway under strongly basic conditions.

Mechanism of Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The aryl iodide (Ar-I) reacts with the Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-I).

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product (Ar-R'), regenerating the Pd(0) catalyst.

Applications of 3,4 Ethylenedioxy 3 Iodobenzophenone As a Synthetic Intermediate and Building Block

Role in the Multistep Synthesis of Complex Organic Architectures

The strategic placement of a halogen, specifically iodine, on one of the phenyl rings of the benzophenone (B1666685) structure makes 3,4-(Ethylenedioxy)-3'-iodobenzophenone a valuable intermediate in multistep organic synthesis. The carbon-iodine bond is relatively weak, rendering it susceptible to a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for the construction of intricate molecular frameworks from simpler precursors.

One of the most significant applications of aryl iodides like this compound is in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental tools in modern organic synthesis, allowing for the precise and efficient assembly of complex molecules. For instance, the iodine atom can be readily displaced by a variety of organic groups, enabling the extension of the molecular structure.

The benzophenone core itself is a common motif in many biologically active compounds and functional materials. The ethylenedioxy group can modulate the electronic properties and solubility of the molecule and its derivatives. The combination of these features in a single building block allows for a modular approach to the synthesis of complex target molecules. A hypothetical synthetic route illustrating this utility is presented below:

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Purpose of Transformation |

| 1 | This compound | An aryl boronic acid | Palladium catalyst, base | A biaryl benzophenone derivative | Formation of a new carbon-carbon bond via Suzuki coupling to introduce additional structural complexity. |

| 2 | Product from Step 1 | An organometallic reagent (e.g., Grignard) | - | A tertiary alcohol | Modification of the ketone functional group to create a new stereocenter and alter the three-dimensional shape. |

| 3 | Product from Step 2 | Acid or other dehydrating agent | - | A complex olefin | Introduction of a double bond, which can be further functionalized. |

This table illustrates how this compound can serve as a starting point for a divergent synthesis strategy, where a single intermediate is transformed into a variety of more complex structures.

Precursor for the Development of Advanced Functional Materials

The 3,4-ethylenedioxy moiety in this compound is structurally related to the highly successful monomer 3,4-ethylenedioxythiophene (B145204) (EDOT). EDOT is the precursor to the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT), which is renowned for its high conductivity, transparency, and stability. wikipedia.org This structural similarity suggests that this compound could serve as a valuable precursor for the development of novel functional materials with tailored electronic and optical properties.

The benzophenone unit can be incorporated into polymer backbones to create materials with interesting photophysical properties, such as photo-crosslinkable polymers or materials for organic electronics. researchgate.netmdpi.com The presence of the iodine atom offers a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Potential applications for materials derived from this compound include:

Conducting Polymers: By analogy to EDOT, polymers incorporating the 3,4-ethylenedioxyphenyl unit could exhibit electrical conductivity. The benzophenone and iodo-substituents would be expected to modify the electronic bandgap and charge transport properties of the resulting polymer.

Electrochromic Materials: The redox-active nature of the benzophenone core and the potential for extended conjugation in polymers could lead to materials that change color in response to an applied voltage.

Organic Photovoltaics: The donor-acceptor character that can be engineered into molecules containing both the electron-rich ethylenedioxy group and the benzophenone core could be beneficial for applications in organic solar cells.

Sensors: The aromatic framework and the potential for functionalization could be exploited in the design of chemical sensors where binding of an analyte leads to a change in the material's optical or electronic properties.

The development of such materials would likely involve polymerization of monomers derived from this compound or its incorporation into co-polymers with other functional units.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies (Methodological Focus)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity or physical properties. The molecular framework of this compound is well-suited for SAR studies due to the presence of multiple sites for chemical modification.

The primary goal of an SAR study is to identify the key structural features responsible for a desired effect and to optimize these features to enhance performance. This is typically achieved by synthesizing a library of analogs where specific parts of the lead molecule are systematically varied.

For this compound, a focused library of analogs could be designed to probe the importance of each structural component:

| Analog Series | Rationale for Modification | Potential Impact on Activity/Property |

| Variation of the Iodine Position | To explore the influence of the substituent's location on the phenyl ring. | Could affect binding affinity to a biological target or the electronic properties of a material. |

| Replacement of Iodine with Other Halogens | To investigate the effect of electronegativity and size of the halogen. | May alter reaction rates in cross-coupling reactions or modify intermolecular interactions. |

| Modification of the Ethylenedioxy Group | To assess the role of this specific diether linkage. | Could impact solubility, conformation, and electronic-donating ability. |

| Substitution on the Benzophenone Core | To introduce a variety of electronic and steric effects. | Can be used to fine-tune biological activity or the optical properties of a material. |

The synthesis of these analogs would rely on established synthetic methodologies. For example, analogs with different substituents on the iodinated ring could be prepared from the corresponding substituted anilines or benzoic acids. The biological or physical properties of each analog would then be evaluated, and the resulting data would be analyzed to establish clear SAR trends. This information is invaluable for the rational design of more potent and selective compounds. For example, in the development of new pharmaceuticals, SAR studies can guide the optimization of a lead compound to improve its efficacy and reduce side effects. nih.govmdpi.com

Photophysical and Photochemical Investigations of 3,4 Ethylenedioxy 3 Iodobenzophenone

Electronic Excitation and Relaxation Pathway Analysis

The photophysical behavior of 3,4-(Ethylenedioxy)-3'-iodobenzophenone is governed by the absorption of ultraviolet (UV) light, which promotes the molecule to an electronically excited state. The benzophenone (B1666685) chromophore typically exhibits two main types of absorption bands in the UV region: a weak, longer-wavelength band corresponding to an n-π* transition and a more intense, shorter-wavelength band due to a π-π* transition.

n-π Transition:* This transition involves the promotion of a non-bonding electron from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. In benzophenones, this is usually the lowest energy singlet excited state (S₁).

π-π Transition:* This involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, typically associated with the aromatic rings and the carbonyl group.

Upon excitation, the molecule rapidly relaxes from any higher excited singlet states (S₂, S₃, etc.) to the lowest excited singlet state (S₁) via internal conversion. For benzophenone and its derivatives, the most significant relaxation pathway from the S₁(n,π*) state is a highly efficient process called intersystem crossing (ISC) to the triplet manifold. bgsu.edu This spin-forbidden transition is remarkably fast in benzophenones, with lifetimes for the S₁ state being on the order of picoseconds. bgsu.eduresearchgate.net

The relaxation cascade can be summarized by a Jablonski diagram:

Absorption (Excitation): S₀ + hν → S₁ (or S₂)

Internal Conversion (IC): S₂ → S₁

Intersystem Crossing (ISC): S₁ → T₁

Phosphorescence or Non-radiative Decay: T₁ → S₀

The presence of the iodine atom on one of the phenyl rings is expected to significantly accelerate the rate of intersystem crossing. This phenomenon, known as the "heavy-atom effect," enhances spin-orbit coupling, which facilitates spin-forbidden transitions. dokumen.pubresearchgate.net Therefore, the quantum yield of triplet formation in this compound is predicted to be near unity. The ethylenedioxy group, being electron-donating, will influence the energies of the n-π* and π-π* states, but the fundamental relaxation pathway dominated by rapid ISC is expected to remain. acs.org

Time-Resolved Spectroscopic Studies of Excited States

Time-resolved spectroscopy, particularly nanosecond transient absorption (ns-TA) or flash photolysis, is a powerful technique for directly observing and characterizing the excited states of molecules like benzophenones. edinst.comedinst.com In a typical experiment, a short laser pulse (the "pump") excites the sample, and a second light pulse (the "probe") measures the absorption spectrum of the transient species generated at various time delays after excitation. edinst.com

For this compound, a transient absorption experiment would be expected to reveal the following:

Rapid Formation of the Triplet State: Immediately following the laser pulse, the characteristic absorption spectrum of the benzophenone triplet state (T₁) would appear. This spectrum is broad and typically features a strong absorption maximum in the 520-540 nm range. bgsu.eduresearchgate.net The rise time of this signal would be extremely fast, limited by the duration of the laser pulse and the rate of ISC, which is on the picosecond timescale. bgsu.eduresearchgate.net

Triplet State Decay: The decay of this transient absorption signal would correspond to the lifetime of the T₁ state. This lifetime is highly dependent on the environment. In an inert solvent, the triplet state decays back to the ground state via phosphorescence or non-radiative decay. In the presence of quenching agents or reactants, the decay will be much faster.

The heavy-atom effect of iodine in this compound would likely lead to a shorter intrinsic triplet lifetime compared to unsubstituted benzophenone. bgsu.edu Time-resolved studies on similar molecules like p-iodobenzophenone have confirmed the picosecond lifetimes of the singlet states and the subsequent formation of the triplet state. bgsu.edu

Table 1: Typical Excited State Properties for Benzophenone and Related Compounds This table presents illustrative data for related compounds to provide context for the expected properties of this compound.

| Compound | S₁ Lifetime (ps) | T₁ Absorption λmax (nm) | T₁ Lifetime (in inert solvent) |

| Benzophenone | ~10-20 | ~525 | microseconds to milliseconds |

| p-Iodobenzophenone | < 20 | ~530 | Shorter than benzophenone |

Source: Data synthesized from references bgsu.eduresearchgate.net.

Photoinduced Reaction Mechanisms and Quantum Yield Determinations

The triplet state of benzophenones is highly reactive, behaving like a biradical. researchgate.net This reactivity drives the photoinduced reactions of this compound. Two primary reaction mechanisms are anticipated upon UV irradiation.

Photoreduction (Hydrogen Abstraction): This is the classic photoreaction of benzophenone. When irradiated in a solvent that can act as a hydrogen donor (e.g., isopropanol), the excited triplet ketone abstracts a hydrogen atom to form a ketyl radical. nih.govacs.orgcore.ac.uk This reaction is highly efficient and is the basis for many photochemical syntheses. oregonstate.edu The resulting ketyl radical can then dimerize to form a benzopinacol or undergo other radical reactions.

Carbon-Iodine Bond Cleavage: Aromatic iodides are known to undergo homolytic cleavage of the C-I bond upon photochemical excitation, yielding an aryl radical and an iodine atom. This reaction can compete with other photochemical pathways.

Influence of Substituents and Environment on Photophysical Behavior

The photophysical and photochemical properties of this compound are finely tuned by its substituents and the surrounding chemical environment.

Influence of Substituents:

3,4-(Ethylenedioxy) Group: This group is electronically donating. Electron-donating groups can increase the electron density on the benzophenone system, which can shift the energy levels of the n-π* and π-π* states. acs.org This may slightly alter the absorption spectrum compared to unsubstituted benzophenone.

3'-Iodo Group: This substituent has two major impacts:

Inductive Effect: As a halogen, iodine is electron-withdrawing through an inductive effect, which can also influence the energies of the excited states.

Influence of Environment (Solvent):

Solvent Polarity: The energy of the n-π* transition is sensitive to solvent polarity, typically showing a hypsochromic (blue) shift in more polar solvents. Conversely, π-π* transitions often exhibit a bathochromic (red) shift. oregonstate.edu The choice of solvent can therefore subtly tune which excited states are accessible.

Hydrogen Bonding: Protic solvents or solutes capable of hydrogen bonding can interact with the carbonyl group of the benzophenone. nih.govacs.org Such interactions can significantly alter the excited-state dynamics, including the rate of intersystem crossing and the reactivity in hydrogen abstraction reactions. researchgate.netbris.ac.uk For instance, pre-associated complexes between benzophenone and a hydrogen-donating molecule can lead to dramatically accelerated reaction rates. acs.org

Reactant vs. Inert Medium: The environment can be a direct participant in the photoreaction. In a hydrogen-donating solvent like isopropanol, photoreduction is a likely outcome. acs.org In an inert solvent like benzene (B151609) or acetonitrile, the primary decay pathway for the triplet state would be phosphorescence or non-radiative decay, and the intrinsic lifetime of the triplet could be measured. nih.gov

Interaction Studies of 3,4 Ethylenedioxy 3 Iodobenzophenone with Molecular Systems in Vitro and in Silico

Ligand-Macromolecule Binding Mechanism Elucidation (e.g., Receptor Binding Assays, Enzyme Interaction Studies)

The initial step in characterizing the biological activity of a compound like 3,4-(Ethylenedioxy)-3'-iodobenzophenone involves in vitro assays to determine its binding affinity for specific molecular targets, such as receptors or enzymes. These assays are crucial for elucidating the compound's mechanism of action at a molecular level.

Receptor Binding Assays: These experiments would measure the affinity of the compound for a variety of receptors. Using techniques like radioligand binding assays, researchers can determine key binding parameters.

Enzyme Interaction Studies: To assess the potential of this compound to modulate enzyme activity, enzyme inhibition or activation assays would be performed. These studies are fundamental in identifying the compound as a potential inhibitor or activator and understanding its mode of interaction.

Hypothetical Data Table for In Vitro Assay Results:

| Assay Type | Target | Parameter | Value |

|---|---|---|---|

| Receptor Binding | Target X | Ki | Data Not Available |

Molecular Recognition Principles and Computational Docking Studies

Computational, or in silico, methods are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a macromolecule (receptor or enzyme). Molecular docking simulations would be employed to predict the preferred binding mode and affinity of this compound to a specific target.

These studies would identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the macromolecule.

Hydrophobic Interactions: Occurring between the nonpolar regions of the compound and the target's binding pocket.

Halogen Bonds: The iodine atom on the benzophenone (B1666685) scaffold could participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity.

π-π Stacking: Interactions between the aromatic rings of the compound and aromatic residues in the binding site.

By analyzing the docked poses, researchers can gain insights into the structural basis of molecular recognition.

Hypothetical Data Table for Docking Results:

| Target Protein | Binding Site Residues | Predicted Interactions | Docking Score (kcal/mol) |

|---|

Structure-Activity Relationship Hypothesis Generation via Molecular Design

Based on the (currently hypothetical) data from in vitro and in silico studies, a structure-activity relationship (SAR) hypothesis could be formulated. This hypothesis would aim to explain how the different chemical features of this compound contribute to its biological activity.

Key Structural Features for SAR Analysis:

3,4-(Ethylenedioxy) group: This bulky, electron-donating group can influence the compound's conformation and electronic properties, potentially impacting its fit and interaction with a binding site.

Benzophenone Core: The diaryl ketone structure provides a rigid scaffold that positions the substituent groups in a specific spatial arrangement.

3'-Iodo substituent: The iodine atom's size, hydrophobicity, and ability to form halogen bonds are critical determinants of binding affinity and selectivity. Its position on the phenyl ring is also crucial.

By systematically modifying these structural components and evaluating the biological activity of the resulting analogs, a robust SAR model can be developed. This model would be instrumental in the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Hypothetical Data Table for SAR of Benzophenone Analogs:

| Compound | R1 (Position 3') | R2 (Position 3,4) | IC50 (µM) |

|---|---|---|---|

| This compound | -I | -OCH2CH2O- | Data Not Available |

| Analog 1 | -H | -OCH2CH2O- | Data Not Available |

| Analog 2 | -Cl | -OCH2CH2O- | Data Not Available |

Advanced Analytical Methodologies for the Detection and Characterization of 3,4 Ethylenedioxy 3 Iodobenzophenone

Development of Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.gov The combination of chromatography's resolving power with spectroscopy's identification capabilities provides a comprehensive analytical solution. nih.govactascientific.com

For a compound like 3,4-(Ethylenedioxy)-3'-iodobenzophenone, which possesses moderate polarity and a UV-absorbing chromophore, High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary choice.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for the analysis of non-volatile compounds. scribd.comresearchgate.net An LC-MS method for this compound would involve chromatographic separation on a C18 reversed-phase column followed by detection with a mass spectrometer. The mass spectrometer provides the molecular weight of the compound and its fragmentation pattern, which is highly specific and allows for unambiguous identification. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been successfully developed for the monitoring of benzophenone (B1666685) and its derivatives. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS can be employed if the analyte is thermally stable or can be derivatized to increase its volatility. actascientific.comscribd.com Given the benzophenone core, this compound may exhibit sufficient thermal stability for GC-MS analysis, which can offer excellent separation efficiency and sensitive detection. scribd.com

Liquid Chromatography-Diode Array Detection (LC-DAD): Coupling HPLC with a Diode Array Detector (or Photodiode Array, PDA) allows for the acquisition of UV-Vis spectra of the eluting peaks. This provides information about the chromophores present in the molecule and can aid in peak identification and purity assessment.

A summary of potential hyphenated techniques is presented in the table below.

| Technique | Separation Principle | Detection Principle | Information Obtained | Applicability to Target Compound |

| LC-MS/MS | Reversed-phase chromatography | Mass-to-charge ratio and fragmentation | Molecular weight, structural information, high sensitivity and selectivity | High |

| GC-MS | Gas-liquid chromatography | Mass-to-charge ratio and fragmentation | Molecular weight, structural information for volatile compounds | Moderate (requires thermal stability) |

| LC-DAD/PDA | Reversed-phase chromatography | UV-Vis absorbance spectrum | Electronic transitions, chromophore information, purity assessment | High |

Advanced Spectroscopic Methods for Quantitative Analysis

Quantitative analysis is crucial for determining the amount of this compound in a sample. Several spectroscopic techniques are well-suited for this purpose. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary method for determining the concentration of an analyte with high precision and accuracy, as the signal intensity is directly proportional to the number of nuclei. numberanalytics.comlongdom.org By integrating the signals of specific protons in the ¹H NMR spectrum of this compound and comparing them to a certified internal standard, an accurate quantification can be achieved.

UV-Visible Spectroscopy: This technique is based on the absorption of light by the molecule and is governed by the Beer-Lambert law. numberanalytics.com It offers a simple and rapid method for quantification. solubilityofthings.com A calibration curve would be constructed by measuring the absorbance of solutions of known concentrations of the purified compound at its wavelength of maximum absorption (λmax).

Mass Spectrometry (MS): When used in conjunction with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry can provide highly sensitive and selective quantification, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. rsc.orglongdom.org

The table below summarizes the key aspects of these quantitative spectroscopic methods.

| Method | Principle | Advantages | Considerations |

| Quantitative NMR (qNMR) | Signal intensity is proportional to the number of nuclei | High precision and accuracy, no need for identical standard | Lower sensitivity compared to MS |

| UV-Visible Spectroscopy | Beer-Lambert Law (absorbance vs. concentration) | Simple, rapid, cost-effective | Lower selectivity, potential for interference |

| Mass Spectrometry (with Chromatography) | Ion abundance is proportional to concentration | High sensitivity and selectivity | Requires expensive instrumentation, matrix effects |

High-Resolution Separation and Purification Strategies

Obtaining highly pure this compound is essential for its use as a reference standard and in further applications. Advanced separation techniques are employed to achieve this.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. By using a larger column and higher flow rates, milligrams to grams of the target compound can be isolated with high purity.

Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to speed up the separation. It is often used as a primary purification step to remove major impurities before final polishing with prep-HPLC.

Crystallization: The purification of benzophenone and its derivatives can also be achieved through crystallization. google.com This technique relies on the differential solubility of the compound and its impurities in a given solvent system to obtain a highly pure crystalline product.

Impurity Profiling and Chemical Stability Assessment Methodologies

Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.govnih.gov Stability assessment involves subjecting the compound to stress conditions (e.g., heat, light, humidity, acid, base) to understand its degradation pathways.

Forced Degradation Studies: To assess chemical stability, this compound would be subjected to forced degradation conditions. The resulting mixtures would be analyzed by a stability-indicating HPLC method, typically LC-MS, to separate and identify the degradation products. This provides critical information about the compound's intrinsic stability and helps in the development of stable formulations.

Development of a Stability-Indicating Method: A key aspect of this process is the development of a validated HPLC method that can separate the parent compound from all its potential degradation products and impurities. This often involves testing different columns, mobile phases, and gradients to achieve the necessary resolution.

The following table outlines a typical approach for impurity profiling and stability assessment.

| Step | Methodology | Objective |

| 1. Initial Purity Assessment | High-resolution LC-MS, qNMR | To identify and quantify impurities in the initial batch. |

| 2. Forced Degradation | Exposure to heat, light, humidity, acid, and base | To induce degradation and identify potential degradation products. |

| 3. Separation of Degradants | Development of a stability-indicating HPLC/UHPLC method | To resolve the parent compound from all degradation products. |

| 4. Identification of Impurities/Degradants | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS) | To elucidate the structures of the impurities and degradation products. |

| 5. Method Validation | According to ICH guidelines | To ensure the analytical method is accurate, precise, specific, and robust. |

Future Research Directions and Emerging Opportunities in 3,4 Ethylenedioxy 3 Iodobenzophenone Research

Exploration of Novel Synthetic Pathways and Sustainable Catalysis

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into 3,4-(Ethylenedioxy)-3'-iodobenzophenone is poised to benefit from advancements in synthetic organic chemistry, with a particular focus on sustainable catalysis.

Novel Synthetic Strategies:

Traditional methods for the synthesis of substituted benzophenones, such as Friedel-Crafts acylation, often rely on harsh conditions and stoichiometric amounts of Lewis acid catalysts. Future research will likely focus on the development of more atom-economical and milder alternatives. This includes the exploration of transition-metal-catalyzed cross-coupling reactions. For instance, methodologies involving the coupling of an organometallic reagent derived from 1-bromo-3-iodobenzene with a 3,4-ethylenedioxybenzoyl derivative could provide a more direct and functional-group-tolerant route to the target molecule. Another promising avenue is the use of C-H activation strategies, which would allow for the direct coupling of 3,4-ethylenedioxybenzene with 3-iodobenzoyl chloride, minimizing the need for pre-functionalized starting materials.

Sustainable Catalysis:

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, this translates to the exploration of:

Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification and enable catalyst recycling, thereby reducing waste and cost. Research into the development of zeolites, metal-organic frameworks (MOFs), or functionalized polymers as catalysts for the key bond-forming reactions will be crucial.

Photocatalysis: Leveraging the photochemical properties of the benzophenone (B1666685) core or other photocatalysts could enable novel transformations under mild conditions, using light as a renewable energy source.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and environmental compatibility. While currently less explored for this class of molecules, the potential for enzymatic C-C and C-O bond formation warrants investigation.

A recent development in the synthesis of aromatic ketones involves a one-pot transformation of these compounds into aromatic esters via a sequential Claisen and retro-Claisen process, which then allows for efficient reaction with various nucleophiles, broadening the synthetic utility of the aromatic ketone scaffold sciencedaily.com.

| Synthetic Approach | Potential Advantages |

| Transition-Metal Cross-Coupling | High functional group tolerance, milder reaction conditions. |

| C-H Activation | Increased atom economy, reduced pre-functionalization. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification. |

| Photocatalysis | Use of light as a renewable energy source, mild conditions. |

| Biocatalysis | High selectivity, environmentally benign. |

Development of Derivatives for Specialized Material Science Applications

The unique electronic and photophysical properties of this compound make it an attractive scaffold for the development of new materials with tailored functionalities.

Organic Electronics:

The 3,4-ethylenedioxy group is a well-known component of conducting polymers like PEDOT, valued for its ability to lower the oxidation potential and enhance the stability of the resulting materials. The benzophenone core, on the other hand, is a known photo-crosslinker and can influence charge transport properties. The iodine atom, being a heavy atom, can promote intersystem crossing and influence the photophysical properties. This combination suggests several avenues for research:

Monomers for Conductive Polymers: Derivatives of this compound could be synthesized and polymerized to create novel conductive polymers. The iodine atom could serve as a handle for further post-polymerization modification or could be leveraged to tune the electronic properties of the polymer, such as the HOMO-LUMO gap nsf.govacs.org.

Host Materials for Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives have been investigated as host materials in OLEDs. The high triplet energy of the benzophenone core makes it suitable for hosting phosphorescent emitters. The ethylenedioxy and iodo substituents can be modified to fine-tune the charge-transporting properties and morphological stability of thin films.

Photo-Patternable Materials: The photoreactive nature of the benzophenone moiety can be exploited to create photo-crosslinkable or photo-patternable materials for applications in organic electronics and photonics.

Functional Polymers:

Beyond conductive polymers, the unique structure of this compound can be incorporated into other polymer architectures to impart specific functionalities. Functionalized polymers can be designed to have specific reactive groups for applications as catalysts, reagents, or in protective coatings routledge.com. The incorporation of this molecule could lead to polymers with enhanced adhesion, modified surface properties, and improved compatibility with other materials specialchem.com.

| Potential Application | Key Structural Feature |

| Conductive Polymers | 3,4-Ethylenedioxy group |

| OLED Host Materials | Benzophenone core |

| Photo-Patternable Materials | Benzophenone core |

| Functional Polymers | Entire molecule as a functional monomer |

Integration into Multidisciplinary Research Platforms for Chemical Innovation

The distinct functionalities within this compound make it a valuable tool for multidisciplinary research, bridging the gap between chemistry, biology, and materials science.

Chemical Biology and Photopharmacology:

Benzophenone is a widely used photophore for photoaffinity labeling, a technique used to identify protein-ligand interactions. Upon UV irradiation, the benzophenone triplet state can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent cross-link. The 3'-iodo substituent on the benzophenone ring can serve multiple purposes:

Heavy Atom Effect: The iodine atom can enhance the rate of intersystem crossing, potentially increasing the efficiency of the photoreaction.

Handle for Further Functionalization: The carbon-iodine bond can be used for the attachment of other functionalities, such as fluorescent dyes, affinity tags, or bioactive molecules, through reactions like Sonogashira or Suzuki coupling. This allows for the creation of multifunctional probes for studying biological systems.

Photosensitizers in Photodynamic Therapy (PDT): Iodinated compounds are known to be effective photosensitizers due to the heavy atom effect, which promotes the formation of singlet oxygen. The benzophenone core also has photosensitizing properties. Therefore, derivatives of this compound could be explored as novel agents for PDT, a cancer therapy that uses a combination of a photosensitizer, light, and oxygen to kill cancer cells nih.govmdpi.com. The biodistribution of such photosensitizers can be influenced by their chemical structure, and iodination has been shown to affect uptake by tumors researchgate.net.

Supramolecular Chemistry:

The different parts of the molecule can participate in various non-covalent interactions, such as hydrogen bonding to the carbonyl group and halogen bonding involving the iodine atom. This opens up opportunities for the design of self-assembling systems and the construction of novel supramolecular architectures.

Theoretical Advancements Guiding Rational Experimental Design

Computational chemistry and theoretical modeling are indispensable tools for predicting molecular properties and guiding experimental research. Future studies on this compound will greatly benefit from in silico approaches.

Predicting Photophysical and Electronic Properties:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited state properties of the molecule, including its absorption and emission spectra, triplet state energy, and the efficiency of intersystem crossing. This information is crucial for designing applications in photochemistry and material science. Computational studies can also elucidate the effect of the ethylenedioxy and iodo substituents on the electronic structure and photophysics of the benzophenone core. For instance, DFT calculations can predict how iodine substitution affects the HOMO-LUMO gap, which is relevant for electronic materials mdpi.com.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the behavior of this molecule in complex environments, such as in a polymer matrix or a biological system, QM/MM methods can provide a balance between accuracy and computational cost.

Rational Design of Derivatives:

Computational screening can be employed to design new derivatives of this compound with optimized properties for specific applications. For example, by systematically varying the substituents on the aromatic rings in a computational model, it is possible to identify candidates with desired electronic properties for OLEDs or enhanced photosensitizing capabilities for PDT. This rational design approach can significantly accelerate the discovery of new functional molecules and reduce the need for extensive trial-and-error experimentation nih.govacs.org. Computational tools are also crucial for modeling halogen bonds, which can play a significant role in the interaction of iodinated compounds with biological targets or in the formation of supramolecular structures.

| Computational Method | Application in Research |

| DFT/TD-DFT | Prediction of electronic and photophysical properties. |

| QM/MM | Modeling behavior in complex environments. |

| Virtual Screening | Rational design of new derivatives with optimized properties. |

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes for preparing 3,4-(ethylenedioxy)-3'-iodobenzophenone, and how can purity be optimized? A: The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using iodobenzene derivatives and ethylenedioxy-substituted precursors. Key steps include:

- Precursor Preparation: Start with 3,4-ethylenedioxybenzophenone (analogous to methylenedioxy derivatives in ) and introduce iodine via electrophilic substitution or halogen exchange .

- Coupling Conditions: Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous solvents (THF or DMF) under inert atmosphere .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .

Advanced Structural Characterization

Q: How can conflicting spectral data (e.g., NMR, FTIR) for this compound be resolved? A: Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Multi-Technique Validation: Compare NMR (¹H, ¹³C, DEPT-135) with FTIR (C=O stretch ~1650 cm⁻¹, C-I ~500 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and vibrational modes, cross-referencing with experimental data .

- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry (if applicable) .

Stability Under Experimental Conditions

Q: What factors influence the thermal and photochemical stability of this compound during storage and reactions? A: Stability is affected by:

- Thermal Degradation: TGA analysis ( ) shows decomposition onset ~250°C. Store at -20°C in amber vials under argon to prevent iodine dissociation .

- Light Sensitivity: Ethylenedioxy groups are prone to oxidation; avoid UV exposure. Use stabilizers (e.g., BHT) in solvents .

- pH Sensitivity: Avoid strong acids/bases to prevent cleavage of the ethylenedioxy ring .

Advanced Applications in Materials Science

Q: How can this compound be utilized in conductive polymer research? A: Its iodine moiety enables:

- Dopant for Conductivity: Similar to PEDOT derivatives ( ), iodine can enhance charge transport in polythiophenes .

- Crosslinking Agent: React with thiol-terminated polymers via nucleophilic substitution (C-I bond) to form stable networks .

- Electrochemical Sensors: Functionalize electrodes for detecting biomolecules (e.g., dopamine) due to redox-active iodine .

Data Contradiction in Reaction Outcomes

Q: How should researchers address inconsistencies in reaction yields or by-product formation during synthesis? A: Systematic troubleshooting steps:

- By-Product Analysis: Use LC-MS to identify impurities (e.g., dehalogenated products or ethylenedioxy ring-opened derivatives) .

- Reaction Optimization: Vary catalyst loading (0.5–5 mol% Pd), temperature (80–120°C), and solvent polarity (toluene vs. DMF) .

- Kinetic Studies: Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Basic Handling and Safety Protocols

Q: What are the critical safety considerations for handling this compound in the lab? A: Key precautions include:

- Toxicity: Wear nitrile gloves and PPE; iodine derivatives may cause skin irritation ().

- Ventilation: Use fume hoods due to potential release of volatile iodinated by-products .

- Waste Disposal: Neutralize with Na₂S₂O₃ to reduce iodine toxicity before disposal .

Advanced Analytical Techniques for Purity Assessment

Q: Which advanced methods can resolve purity challenges in highly iodinated benzophenones? A: Beyond basic HPLC:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.